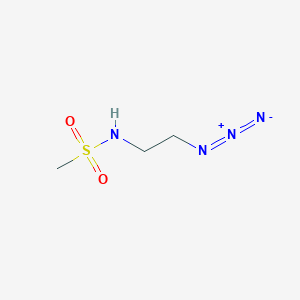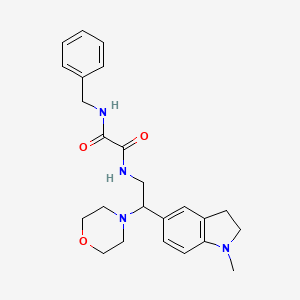![molecular formula C20H20N4O2 B2608668 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-63-9](/img/structure/B2608668.png)
5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Triazole compounds have a unique molecular structure that contains a high amount of nitrogen and hydrogen. This allows for the formation of hydrogen bonds, which can improve the stability of the compound .Chemical Reactions Analysis
Triazole compounds can participate in a variety of chemical reactions. They are often used as organocatalysts in organic chemistry, where they can activate substrates and stabilize developing negative charges in transition states .Scientific Research Applications
Chemical Synthesis and Characterization
Research on triazole derivatives has led to the synthesis of various compounds with distinct substituents that influence their chemical properties and interactions. For instance, Ahmed et al. (2020) synthesized triazole derivatives featuring π-hole tetrel bonding interactions, elucidating their formation of self-assembled dimers in solid states through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020). This work demonstrates the nuanced understanding of molecular interactions that can be gained through the synthesis and analysis of triazole derivatives.
Biological Activities
The exploration of triazole derivatives extends into their biological activities, highlighting their potential in medicinal chemistry. For example, Karayel's study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed their anti-cancer properties through tautomeric properties, conformations, and molecular docking studies (Karayel, 2021). Similarly, Dürüst et al. (2012) synthesized oxadiazolyl pyrrolo triazole diones and investigated their in vitro anti-protozoal and cytotoxic activities, offering insights into the development of new therapeutic agents (Dürüst et al., 2012).
Pharmacological Evaluation
The pharmacological potential of triazole derivatives is further exemplified by Patel et al. (2010), who synthesized 1,2,4-triazoles and evaluated their antimicrobial and antitubercular activities, showing promising results against Mycobacterium tuberculosis and various bacteria and fungi (Patel et al., 2010). These findings underscore the versatility of triazole derivatives in addressing a range of infectious diseases.
Mechanism of Action
The mechanism of action of triazole compounds can vary greatly depending on their specific structure and the context in which they are used. In the field of organic chemistry, they are often used as organocatalysts, where they can activate substrates and stabilize developing negative charges in transition states .
Future Directions
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-8-10-16(11-9-14)24-19(25)17-18(20(24)26)23(22-21-17)12-15-7-5-4-6-13(15)2/h4-11,17-18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTWOUCONSBOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

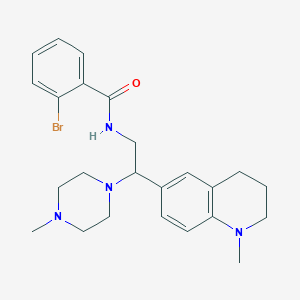
![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)
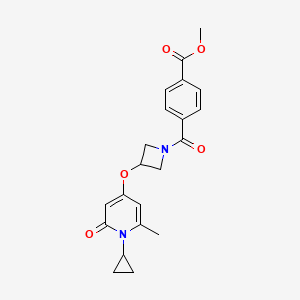
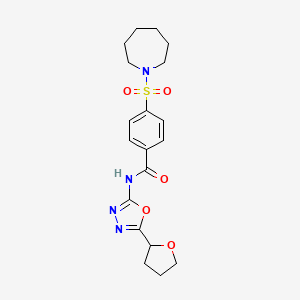

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)


